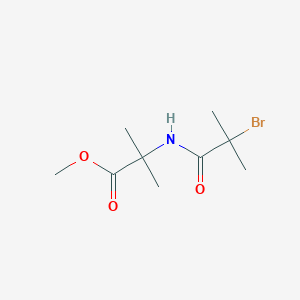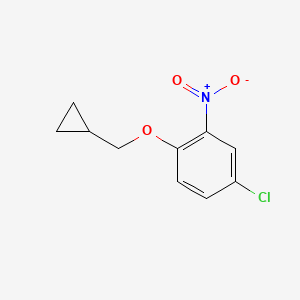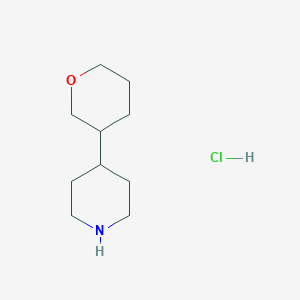
4-(Oxan-3-yl)piperidine hydrochloride
Descripción general
Descripción
“4-(Oxan-3-yl)piperidine hydrochloride” is a chemical compound that belongs to the piperidine family. It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H20ClNO. The InChI code is 1S/C9H17NO2.ClH/c1-4-10-5-2-8 (1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H .
Chemical Reactions Analysis
The compound is amenable for linker attachment via reductive amination, and it is a basic building block for making protein degrader library .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 205.72 g/mol. It is stored at room temperature and is available in powder form .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
4-(Oxan-3-yl)piperidine hydrochloride is related to piperidine derivatives like donepezil hydrochloride, used in treating Alzheimer's disease. Donepezil, a piperidine derivative, acts as a central acetylcholinesterase inhibitor, improving cognition and global function in patients with mild-to-moderate and moderate-to-severe Alzheimer's disease, along with other neurological conditions (Román & Rogers, 2004).
Drug Discovery and Structural Diversity
Spiropiperidines, closely related to 4-(Oxan-3-yl)piperidine, are gaining popularity in drug discovery due to their diverse three-dimensional chemical space. The review by (Griggs, Tape, & Clarke, 2018) focuses on methodologies for constructing spiropiperidines, a subtype of piperidine, indicating their importance in creating novel therapeutic agents.
Therapeutic Potency of Oxadiazole Derivatives
The this compound structure is reminiscent of oxadiazole derivatives, known for their binding efficiency with different enzymes and receptors due to their structural features, leading to a range of bioactivities. Research in this field is prominent, with 1,3,4-oxadiazole derivatives being extensively used for treating various ailments, indicating the therapeutic significance of this class of compounds (Verma et al., 2019).
Piperazine Derivatives in Drug Development
Piperazine, a core structure in 4-(Oxan-3-yl)piperidine, is significant in rational drug design, found in drugs with diverse therapeutic uses. Modifications in the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. The comprehensive review by (Rathi, Syed, Shin, & Patel, 2016) highlights the therapeutic exploration and potential of piperazine derivatives, suggesting the importance of such structures in drug discovery and development.
Bioactive Compound Production by Endophytes in Piper spp.
This compound shares structural similarities with piperidine, an alkaloid found in the Piper species. Endophytes in Piper spp. produce bioactive compounds like piperidine, indicating a potential for bioactive molecule enrichment and medicinal use, as explored by (Mitra et al., 2021).
Safety and Hazards
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety are promising .
Mecanismo De Acción
Target of Action
4-(Oxan-3-yl)piperidine hydrochloride is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and others . The primary targets of these compounds are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives, including this compound, affect several biochemical pathways. They regulate signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment and progression of cancers, and their regulation can lead to inhibition of cell migration and cell cycle arrest .
Result of Action
The result of the action of this compound is the regulation of several crucial signaling pathways, leading to the inhibition of cell migration and cell cycle arrest . This can inhibit the survivability of cancer cells, showing its potential therapeutic effects against various types of cancers .
Análisis Bioquímico
Biochemical Properties
4-(Oxan-3-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the rate of biochemical reactions . The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways such as Akt/mTOR, NF-κB, and MAPK, leading to changes in cell proliferation, apoptosis, and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological processes changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. The compound’s role in these pathways is critical for understanding its broader biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding these localization patterns is crucial for elucidating the compound’s overall biochemical effects.
Propiedades
IUPAC Name |
4-(oxan-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-10(8-12-7-1)9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVOBQAEDPGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
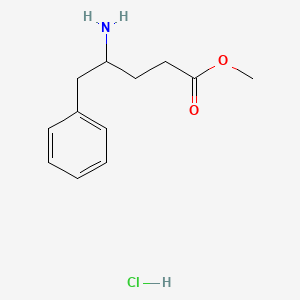

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
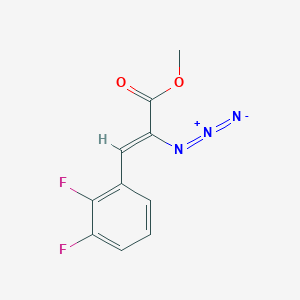
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)
